Cas no 645401-61-2 (4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine)
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrimidinamine, 4-(3,4-dimethoxyphenyl)-
- 4-(3, 4-DIMETHOXYPHENYL)PYRIMIDIN-2-AMINE
- BB_SC-9170
- CTK2A5434
- MolPort-008-340-541
- STK938576
- SureCN3044785
- SB59629
- 645401-61-2
- 4-(3,4-Dimethoxy-phenyl)-pyrimidin-2-ylamine
- RFGVLEVDUSPLOX-UHFFFAOYSA-N
- EN300-302722
- 4-(3,4-dimethoxyphenyl)pyrimidin-2-amine
- AKOS005667787
- DTXSID90679608
- SCHEMBL3044785
- NS-02997
- FT-0713057
- MFCD03407841
- 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine
-
- MDL: MFCD03407841
- Inchi: 1S/C12H13N3O2/c1-16-10-4-3-8(7-11(10)17-2)9-5-6-14-12(13)15-9/h3-7H,1-2H3,(H2,13,14,15)
- InChI Key: RFGVLEVDUSPLOX-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(C2C=CN=C(N)N=2)=C1)OC
Computed Properties
- Exact Mass: 231.10089
- Monoisotopic Mass: 231.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 70.3Ų
Experimental Properties
- PSA: 70.26
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B431563-10mg |
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine |
645401-61-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B431563-50mg |
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine |
645401-61-2 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B431563-100mg |
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine |
645401-61-2 | 100mg |
$ 185.00 | 2022-06-07 | ||
| Matrix Scientific | 089042-1g |
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine |
645401-61-2 | 1g |
$215.00 | 2023-09-06 | ||
| Apollo Scientific | OR110731-1g |
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine |
645401-61-2 | 1g |
£110.00 | 2023-09-01 | ||
| abcr | AB417146-1 g |
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine |
645401-61-2 | 1g |
€146.00 | 2022-03-02 | ||
| Chemenu | CM523394-1g |
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine |
645401-61-2 | 95% | 1g |
$133 | 2023-02-02 | |
| Chemenu | CM523394-5g |
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine |
645401-61-2 | 95% | 5g |
$398 | 2023-02-02 | |
| Enamine | EN300-302722-1g |
4-(3,4-dimethoxyphenyl)pyrimidin-2-amine |
645401-61-2 | 1g |
$642.0 | 2023-09-06 | ||
| Enamine | EN300-302722-5g |
4-(3,4-dimethoxyphenyl)pyrimidin-2-amine |
645401-61-2 | 5g |
$1862.0 | 2023-09-06 |
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine Suppliers
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine: A Comprehensive Overview
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine, identified by the CAS number 645401-61-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities. The structure of this compound features a pyrimidine ring substituted with a dimethoxyphenyl group at the 4-position and an amino group at the 2-position. These substituents play a crucial role in determining its chemical properties and biological functions.
The synthesis of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine involves a series of well-established organic reactions. The starting material is typically a substituted pyrimidine derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the dimethoxyphenyl group. The amino group at the 2-position is introduced through amine functionalization techniques. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.
Recent studies have highlighted the potential of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine as a promising candidate in drug discovery. Researchers have explored its anti-inflammatory and antioxidant properties, making it a potential lead compound for developing therapeutic agents against chronic diseases such as cardiovascular disorders and neurodegenerative conditions. Additionally, its ability to modulate key cellular pathways has been investigated, further underscoring its therapeutic potential.
In terms of biological activity, 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine has shown remarkable selectivity towards certain enzymes and receptors. For instance, it has demonstrated inhibitory effects on kinases involved in cell signaling pathways, which are often dysregulated in cancer. This selectivity suggests that it could serve as a foundation for designing targeted therapies with fewer off-target effects.
The structural versatility of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine also makes it an attractive scaffold for further chemical modifications. By introducing additional functional groups or altering the substituents on the pyrimidine ring, researchers can explore a wide range of biological activities and optimize the compound's pharmacokinetic properties. Such modifications could enhance its bioavailability, stability, and efficacy in vivo.
From an analytical standpoint, the characterization of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine has been achieved through advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into its molecular structure and purity. Furthermore, computational modeling approaches have been employed to predict its interactions with biological targets, aiding in the rational design of analogs with improved properties.
In conclusion, 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine, with its unique structure and promising biological profile, represents a valuable compound in contemporary drug discovery research. Its continued exploration holds great potential for advancing therapeutic interventions across various disease areas.
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